6-FLUORO-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

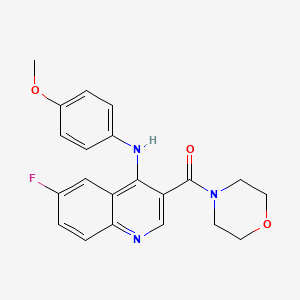

6-Fluoro-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative characterized by a fluorine atom at position 6, a 4-methoxyphenylamino group at position 4, and a morpholine-4-carbonyl moiety at position 3. The fluorine atom enhances electron-withdrawing effects, while the methoxy group contributes electron-donating characteristics. The morpholine carbonyl group improves solubility and may modulate target binding. This compound’s structural complexity positions it within a broader class of quinoline-based molecules explored for therapeutic applications, including kinase inhibition and anti-inflammatory activity .

Properties

IUPAC Name |

[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-27-16-5-3-15(4-6-16)24-20-17-12-14(22)2-7-19(17)23-13-18(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFWUUYNKQYPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the fluoro group: Fluorination can be done using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the morpholine-4-carbonyl group: This step might involve the reaction of the quinoline derivative with morpholine and a carbonylating agent like phosgene or triphosgene.

Coupling with 4-methoxyaniline: The final step could involve coupling the intermediate with 4-methoxyaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, especially at the methoxy group, forming quinone derivatives.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The fluoro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 6-fluoro-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine exhibit significant anticancer activities. Quinoline derivatives are particularly noted for their ability to inhibit enzymes and receptors involved in cancer progression. Preliminary studies suggest that this compound may interact with specific protein targets linked to cell signaling pathways associated with cancer cell proliferation .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies, suggesting potential applications in treating infections caused by resistant strains. Similar quinoline derivatives have been documented for their antibacterial and antifungal properties, indicating that this compound could be effective against various pathogens .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. The reactivity of this compound can be attributed to its functional groups:

- Amine Group: Participates in nucleophilic substitution reactions.

- Carbonyl Group: Can undergo condensation reactions.

- Fluorine Substitution: Influences electrophilic aromatic substitution reactions, enhancing synthetic versatility.

Anticancer Screening

In one study, derivatives of quinoline were screened for their ability to inhibit cancer cell lines. The results indicated that the presence of the morpholine carbonyl moiety significantly enhanced the anticancer activity compared to other structural analogs. This suggests that this compound could be a lead compound for further development in cancer therapeutics .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of quinoline derivatives, where several compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. The findings demonstrated that certain structural features, including fluorine and methoxy groups, contributed to enhanced antimicrobial activity, positioning this compound as a candidate for further exploration in infectious disease treatment .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an inhibitor of a particular enzyme, it might bind to the active site and prevent substrate binding. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Comparisons

The target compound’s quinoline core is shared with several analogs, but substituent variations significantly alter its properties. Key comparisons include:

Key Observations :

- Fluorine vs.

- Morpholine Carbonyl : Unique to the target, this group distinguishes it from 4k and Rodríguez’s compound, likely enhancing solubility and hydrogen-bonding capacity .

- Methoxy Positioning : The 4-methoxyphenyl group in the target aligns with 4k and chalcone derivatives, suggesting shared electronic effects (e.g., π-stacking in target binding) .

Conformational Analysis

- Chalcone Derivatives (): Dihedral angles between aromatic rings ranged from 7.14° to 56.26°, influencing π-π interactions. The target’s quinoline core may adopt a planar conformation, optimizing binding to flat enzymatic pockets .

- Fluorine Effects: The 6-F substituent’s electronegativity could polarize the quinoline ring, altering charge distribution compared to non-fluorinated analogs like 4k .

Biological Activity

6-Fluoro-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of various cellular pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound primarily functions as a selective inhibitor of specific protein kinases, which play crucial roles in regulating cellular processes such as proliferation, survival, and apoptosis. The inhibition of these kinases can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents.

Key Mechanisms:

- Inhibition of PKMYT1 : Research indicates that this compound effectively inhibits the PKMYT1 kinase, which is involved in the regulation of CDK1 phosphorylation. This inhibition is crucial for disrupting the cell cycle in cancer cells, leading to increased apoptosis .

- Modulation of Signaling Pathways : The compound also affects signaling pathways such as PI3K/Akt and ERK1/2, which are vital for cell survival and proliferation. By inhibiting these pathways, the compound can induce cell death in cancerous cells .

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound across various models. Below is a summary table highlighting key findings from these studies.

Case Studies

- In Vitro Efficacy : A study demonstrated that at concentrations ranging from 1 to 10 µM, the compound significantly reduced the viability of several cancer cell lines, including those resistant to standard therapies. This suggests its potential as a therapeutic agent in overcoming drug resistance .

- Xenograft Model : In a mouse xenograft model, treatment with this compound at a dosage of 5 mg/kg every two days resulted in a marked decrease in tumor size compared to control groups. This highlights its potential for systemic use in cancer therapy .

- Mechanistic Insights : Further mechanistic studies revealed that the compound not only inhibited PKMYT1 but also downregulated associated pathways that promote tumor growth, reinforcing its role as a multi-targeted therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.